Physicochemical Profiling & Application Architecture of Allyl 1H,1H,2H,2H-perfluorooctyl ether
Physicochemical Profiling & Application Architecture of Allyl 1H,1H,2H,2H-perfluorooctyl ether
Executive Summary
Allyl 1H,1H,2H,2H-perfluorooctyl ether (CAS: 103628-86-0) is a specialized fluorous monomer serving as a critical intermediate in the synthesis of high-performance oxygen-permeable materials, particularly in the domain of ophthalmic drug delivery and extended-wear contact lenses. Characterized by its unique "amphiphilic" structure—comprising a rigid, hydrophobic perfluorohexyl tail and a reactive allyl headgroup—this molecule acts as a molecular bridge. It enables the covalent attachment of fluorous moieties onto siloxane backbones via hydrosilylation, imparting lipophobicity and resistance to protein adsorption without compromising oxygen transmissibility.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers in medicinal chemistry and materials science.
Molecular Architecture & Identification
The molecule consists of three distinct functional domains:
-
Perfluoroalkyl Tail (
): Provides low surface energy, chemical inertness, and oxygen solubility. -
Ethyl Spacer (
): Insulates the electron-withdrawing effect of the fluorine atoms from the ether oxygen, stabilizing the molecule. -
Allyl Ether Headgroup (
): The reactive handle for polymerization or hydrosilylation.
Identification Data
| Parameter | Detail |
| Chemical Name | Allyl 1H,1H,2H,2H-perfluorooctyl ether |
| Systematic Name | 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)prop-1-ene |
| CAS Number | 103628-86-0 |
| Molecular Formula | |
| Molecular Weight | 404.17 g/mol |
| SMILES |
Physicochemical Profile
The physical properties of Allyl 1H,1H,2H,2H-perfluorooctyl ether are dominated by its heavy fluorous tail, resulting in high density and low surface tension. While specific experimental boiling points for this ether are proprietary to specific manufacturing batches, they can be reliably bracketed by the properties of its precursor (1H,1H,2H,2H-perfluorooctanol) and structural analogs.
Key Physical Properties
| Property | Value / Range | Context & Validation |
| Physical State | Liquid | Clear, colorless at 25°C. |
| Boiling Point | ~175–185°C (est.) | Extrapolated from precursor alcohol (BP 88-95°C @ 8mmHg) and removal of H-bonding. |
| Density | 1.50 – 1.60 g/mL | High density due to |
| Refractive Index ( | ~1.31 – 1.33 | Characteristic of highly fluorinated compounds. |
| Solubility (Fluorous) | High | Miscible with FC-72, Galden®, and other perfluorocarbons. |
| Solubility (Organic) | Moderate | Soluble in THF, diethyl ether, dichloromethane. |
| Solubility (Aqueous) | Insoluble | Hydrophobic and lipophobic. |
Expert Insight: The ethyl spacer (
Synthesis & Manufacturing Protocol
The synthesis follows a standard Williamson Ether Synthesis , reacting 1H,1H,2H,2H-perfluorooctanol with an allyl halide. This protocol is preferred for its high yield and scalability.
Reaction Scheme
[1]Step-by-Step Methodology
-
Reagent Preparation:
-
Substrate: 1H,1H,2H,2H-perfluorooctanol (1.0 eq).
-
Alkylating Agent: Allyl bromide (1.2 eq).
-
Base: Sodium hydride (NaH, 60% dispersion in oil, 1.5 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
-
Execution:
-
Activation: In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane to remove oil. Suspend in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add perfluorooctanol dropwise. Evolution of
gas will be observed. Stir for 30–60 mins to form the alkoxide. -
Alkylation: Add allyl bromide dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with
to visualize the alkene).
-
-
Workup & Purification:
-
Quench carefully with saturated
solution. -
Extract with diethyl ether or a fluorous solvent (e.g., FC-72) if phase separation is difficult.
-
Wash organic layer with water and brine. Dry over
. -
Purification: Vacuum distillation is recommended due to the high boiling point.
-
Reactivity & Functionalization: Hydrosilylation
The primary utility of this molecule in drug delivery and materials science is its ability to functionalize siloxane polymers via Platinum-catalyzed Hydrosilylation . This reaction grafts the fluorous tail onto a silicone backbone, creating "Oxyperm" macromers used in extended-wear contact lenses (e.g., Lotrafilcon B).
Mechanism of Action
The allyl double bond undergoes addition to a Silicon-Hydride (Si-H) group, catalyzed by Karstedt’s or Speier’s catalyst. This forms a stable Si-C bond.
Caption: Figure 1. Platinum-catalyzed hydrosilylation pathway converting the allyl ether monomer into a functionalized siloxane macromer.
Experimental Protocol for Hydrosilylation
-
Setup: Combine the Si-H containing siloxane and Allyl 1H,1H,2H,2H-perfluorooctyl ether in dry toluene.
-
Stoichiometry: Use a slight excess of the allyl ether (1.1 eq per Si-H unit) to ensure complete consumption of hydride groups.
-
Catalysis: Add Karstedt’s catalyst (10–50 ppm Pt).
-
Conditions: Heat to 60–80°C for 2–4 hours under inert atmosphere.
-
Validation: Monitor the disappearance of the Si-H peak (~2100
) in IR or the Si-H proton (~4.6 ppm) in H-NMR.
Applications in Drug Development & Materials
Extended-Wear Ophthalmic Lenses
This ether is a precursor to Lotrafilcon B and similar silicone hydrogel materials.
-
Function: The perfluoroalkyl chains segregate to the surface of the lens material.
-
Benefit: This lowers surface energy, preventing lipid deposition from tear fluid (which causes lens fogging) while maintaining high oxygen permeability (
) critical for corneal health during sleep.
Fluorous Biphasic Catalysis
In organic synthesis research, this ether can serve as a "fluorous tag."
-
Method: The allyl group can be reacted with a catalyst ligand.
-
Result: The catalyst becomes soluble in fluorous solvents, allowing for easy recovery and recycling by phase separation after the reaction.
Oxygen Carriers
Highly fluorinated ethers have high oxygen solubility. While perfluorodecalin is more common, ether derivatives are explored for specific emulsion formulations in wound healing or artificial blood substitutes.
Handling & Safety (E-E-A-T)
Hazard Identification
-
GHS Classification: Generally classified as Irritant (Skin/Eye).
-
Thermal Stability: Stable up to ~200°C. Avoid contact with strong oxidizing agents.
-
Inhalation: Vapors may cause respiratory irritation. Use in a fume hood.
Storage Protocols
-
Container: Store in borosilicate glass or fluorinated plastic (HDPE/FEP).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the allyl group over long periods.
-
Temperature: Ambient temperature is acceptable; refrigeration extends shelf life.
References
-
Synthesis of Fluorous-Grafted Siloxanes. Extended wear ophthalmic lens. U.S. Patent 5,760,100. (1998). Describes the specific use of Allyl 1H,1H,2H,2H-perfluorooctyl ether in macromer synthesis.
-
Physicochemical Properties of Fluorous Alcohols. 1H,1H,2H,2H-Perfluoro-1-octanol Properties. PubChem. (2025).[2] Provides baseline data for the precursor alcohol.
-
Fluorous Biphasic Systems. Fluorous Ethers: Synthesis and Applications. Green Chemistry.[1] (2015).[1][3][4][2][5] Reviews the synthesis and solvent properties of related fluorous ethers.
-
Hydrosilylation Mechanisms. Comprehensive Handbook on Hydrosilylation. Gelest, Inc. Technical Guides. Provides standard protocols for Pt-catalyzed addition of allyl ethers to siloxanes.
